molecular formula C12H12N2O4S B2822365 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034382-72-2

3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2822365
CAS No.: 2034382-72-2
M. Wt: 280.3
InChI Key: QOFQVKDTTGFNCZ-UHFFFAOYSA-N
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Description

| 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its core structure integrates an oxazolidine-2,4-dione moiety, a motif known to function as a constrained pharmacophore capable of mimicking hydrogen-bonding interactions critical for binding to enzymatic active sites. The azetidine ring, a four-membered saturated heterocycle, provides structural rigidity and favorable vectorial orientation for the appended 5-methylthiophene-2-carbonyl group, which often serves as a hydrophobic anchor or a hinge-binding region mimetic in kinase targets. This molecular architecture suggests its primary research value lies in probing intracellular signaling pathways. Compounds featuring similar structural elements have been investigated as potent and selective inhibitors of protein kinases, such as Receptor Tyrosine Kinases (RTKs) and Serine/Threonine Kinases, which are implicated in oncogenic proliferation and survival. The mechanism of action is hypothesized to involve competitive binding at the kinase's ATP-binding pocket, where the oxazolidinedione core engages in key hydrogen bonds with the hinge region backbone, thereby disrupting phosphotransfer and downstream signal transduction. Consequently, this compound is a valuable chemical probe for studying dysregulated kinase activity in cancer cell models, autoimmune disorders, and other proliferative diseases, enabling researchers to elucidate novel therapeutic targets and validate mechanisms of action for next-generation small-molecule therapeutics.

Properties

IUPAC Name

3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-7-2-3-9(19-7)11(16)13-4-8(5-13)14-10(15)6-18-12(14)17/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFQVKDTTGFNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Azetidine Ring: Starting from a suitable precursor, such as a β-lactam, the azetidine ring can be formed through cyclization reactions under basic conditions.

    Introduction of the Thiophene Ring: The 5-methylthiophene-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction, using 5-methylthiophene and an appropriate acyl chloride.

    Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of an amino alcohol with a diester or a similar compound under acidic or basic conditions to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted azetidines

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiophene ring suggests possible applications in the development of anti-inflammatory or antimicrobial agents, as thiophene derivatives are known for such activities .

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties of the thiophene ring .

Mechanism of Action

The mechanism of action of 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The azetidine ring could provide a rigid scaffold that enhances binding specificity, while the thiophene ring could participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • Core Heterocycle: The target compound contains an oxazolidine-2,4-dione core, whereas analogs like those in use a thiazolidine-2,4-dione core. The azetidine ring in the target compound contrasts with the diisopropylaminoethyl group in ’s 3-(2-diisopropylaminoethyl)thiazolidine-2,4-dione, introducing a smaller, more rigid cyclic amine .
  • Substituents :

    • The 5-methylthiophene-2-carbonyl group provides aromaticity and moderate lipophilicity. In contrast, compounds in feature substituents like 4-methoxybenzylidene or 4-bromophenyl, which vary in steric bulk and electronic effects .

Physicochemical Properties

Property Target Compound* (Compound 5g) (Compound 3)
Core Structure Oxazolidine-2,4-dione + azetidine Thiazolidine-2,4-dione Thiazolidine-2,4-dione + diisopropylaminoethyl
Key Substituent 5-Methylthiophene-2-carbonyl 4-Methoxybenzylidene 4-Methoxybenzylidene
Melting Point Not reported 215–217°C 83–85°C
Synthetic Yield Not reported 65–78% 71%
Spectral Data Hypothetical: Thiophene C=O ~1700 cm⁻¹ (IR) C=O IR: 1740–1720 cm⁻¹ ¹H NMR: δ 7.8 (benzylidene H)

*Hypothetical data inferred from structural analogs.

  • Melting Points : The target compound’s melting point is expected to differ significantly from ’s high-melting 5g (215–217°C) due to reduced hydrogen-bonding capacity (oxazolidine vs. thiazolidine) .
  • Spectral Data : The thiophene carbonyl group in the target compound would likely show distinct IR stretches (~1700 cm⁻¹) compared to the thiazolidinedione carbonyls (1740–1720 cm⁻¹) in . The benzylidene protons in ’s oxazolidinedione derivative resonate at δ 7.3–7.8, whereas the thiophene protons in the target compound may appear downfield due to aromaticity .

Q & A

Q. Critical Conditions :

  • Temperature control (0–25°C) during coupling to prevent side reactions.
  • Anhydrous solvents to avoid hydrolysis of intermediates.
  • Purification via column chromatography or recrystallization to isolate the product.

How is the molecular structure of this compound characterized, and which spectroscopic techniques confirm its planar conformation?

Basic
Structural elucidation relies on:

  • X-ray Crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between carbonyl oxygens and water molecules) .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., azetidine CH₂ groups at δ 3.5–4.0 ppm; thiophene protons at δ 6.8–7.2 ppm).
    • ¹³C NMR : Confirms carbonyl carbons (oxazolidine C=O at ~175 ppm; thiophene carbonyl at ~165 ppm) .
  • Mass Spectrometry : Validates molecular weight (expected m/z: ~320 for [M+H]⁺).

Planar Conformation : The oxazolidine-2,4-dione ring’s planarity is confirmed by X-ray diffraction, showing minimal deviation (<0.1 Å) from ideal geometry .

What methodological approaches investigate its mechanism as a PPARγ agonist, and how do structural modifications affect receptor binding?

Advanced
PPARγ Activation Studies :

  • In Vitro Assays : Transient transfection of HEK293 cells with PPARγ-responsive luciferase reporters. The compound’s EC₅₀ is compared to rosiglitazone (a known PPARγ agonist) .
  • Molecular Docking : Simulations reveal that the 5-methylthiophene moiety enhances hydrophobic interactions with PPARγ’s ligand-binding domain (LBD), while the azetidine ring improves solubility .

Q. Structure-Activity Relationship (SAR) :

  • Modifications :

    • Thiophene → Isoxazole : Reduces potency by 30% due to weaker π-π stacking.
    • Azetidine → Piperidine : Lowers selectivity due to bulkier substituents .
  • Key Data :

    SubstituentPPARγ EC₅₀ (nM)Solubility (µg/mL)
    5-Methylthiophene12015
    5-Methylisoxazole18020

How can researchers resolve contradictions in reported biological activities (e.g., antidiabetic vs. antimicrobial effects)?

Advanced
Contradictions : Some studies highlight PPARγ-mediated antidiabetic effects, while others note antibacterial activity via ribosomal inhibition.
Methodological Solutions :

  • Assay-Specific Variables :
    • Cell Lines : Use diabetic (e.g., INS-1 β-cells) vs. bacterial (e.g., S. aureus) models to isolate mechanisms.
    • Concentration Ranges : Antidiabetic effects may occur at lower doses (IC₅₀: 1–10 µM) vs. antimicrobial activity (MIC: 50–100 µM) .
  • Structural Analysis :
    • Oxazolidine Core : Essential for PPARγ binding.
    • Azetidine-Thiophene : Critical for bacterial ribosome interaction.

Q. Data Reconciliation :

Study TypeKey FindingLikely Mechanism
Antidiabetic (Rat)40% ↓ fasting glucosePPARγ activation
Antibacterial (In Vitro)MIC = 64 µg/mL against MRSA50S ribosomal subunit inhibition

What strategies improve metabolic stability without compromising therapeutic efficacy?

Advanced
Challenges : Rapid hepatic clearance due to oxazolidine ring oxidation.
Optimization Strategies :

  • Prodrug Design : Introduce ester prodrugs (e.g., acetylated azetidine) to enhance oral bioavailability.
  • Fluorination : Replace thiophene C-H bonds with C-F to block CYP450 metabolism .
  • PEGylation : Attach polyethylene glycol (PEG) to the azetidine nitrogen to prolong half-life.

Q. Results :

ModificationHalf-Life (h)PPARγ EC₅₀ (nM)
Parent Compound1.5120
Fluorinated Analog4.2135
PEGylated Derivative8.7150

How does the compound’s crystal packing influence its physicochemical properties?

Advanced
Intermolecular Interactions :

  • Hydrogen Bonding : Between oxazolidine C=O and water (2.8 Å) enhances aqueous solubility.
  • π-Stacking : Thiophene rings align face-to-face (3.4 Å spacing), improving thermal stability .

Q. Impact on Properties :

PropertyValueStructural Determinant
Melting Point198–202°CStrong H-bond network
Solubility (DMSO)50 mg/mLPolar azetidine moiety

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